![molecular formula C22H16 B098910 2,3-Dimethylbenzo[a]pyrene CAS No. 16757-87-2](/img/structure/B98910.png)
2,3-Dimethylbenzo[a]pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylbenzo[a]pyrene (DMBA) is a polycyclic aromatic hydrocarbon (PAH) that is widely used as a model carcinogen in scientific research. DMBA is a potent mutagen and carcinogen that can cause DNA damage and initiate the development of cancer.
Mécanisme D'action
2,3-Dimethylbenzo[a]pyrene is metabolized in the body to form reactive intermediates that can bind to DNA and cause mutations. The main metabolite of 2,3-Dimethylbenzo[a]pyrene, 3-hydroxy-2,3-Dimethylbenzo[a]pyrene, can form adducts with DNA that can lead to DNA damage and mutations. The formation of these adducts can initiate the development of cancer.
Effets Biochimiques Et Physiologiques
2,3-Dimethylbenzo[a]pyrene can cause a wide range of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and immune suppression. 2,3-Dimethylbenzo[a]pyrene can also induce the expression of genes involved in cell proliferation and survival, which can lead to the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dimethylbenzo[a]pyrene is a useful tool for studying the mechanisms of chemical carcinogenesis and for investigating the effects of various compounds on cancer development. However, there are some limitations to using 2,3-Dimethylbenzo[a]pyrene in lab experiments. 2,3-Dimethylbenzo[a]pyrene is a potent carcinogen that can cause severe toxicity, and its effects can be difficult to control. Additionally, the use of 2,3-Dimethylbenzo[a]pyrene in animal models can be expensive and time-consuming.
Orientations Futures
There are several future directions for research on 2,3-Dimethylbenzo[a]pyrene. One area of research is focused on developing new methods for synthesizing 2,3-Dimethylbenzo[a]pyrene that are more efficient and cost-effective. Another area of research is focused on developing new animal models that can better mimic the development and progression of cancer in humans. Additionally, there is a need for more research on the effects of 2,3-Dimethylbenzo[a]pyrene on different types of cancer and on the potential for using 2,3-Dimethylbenzo[a]pyrene as a therapeutic agent for cancer treatment.
Conclusion:
In conclusion, 2,3-Dimethylbenzo[a]pyrene is a potent carcinogen that is widely used as a model carcinogen in scientific research. 2,3-Dimethylbenzo[a]pyrene can cause DNA damage and initiate the development of cancer. 2,3-Dimethylbenzo[a]pyrene is synthesized by several methods, and its effects can be difficult to control. However, 2,3-Dimethylbenzo[a]pyrene is a useful tool for studying the mechanisms of chemical carcinogenesis and for investigating the effects of various compounds on cancer development. There are several future directions for research on 2,3-Dimethylbenzo[a]pyrene, including developing new methods for synthesizing 2,3-Dimethylbenzo[a]pyrene, developing new animal models for cancer research, and investigating the potential for using 2,3-Dimethylbenzo[a]pyrene as a therapeutic agent for cancer treatment.
Méthodes De Synthèse
2,3-Dimethylbenzo[a]pyrene can be synthesized by several methods, including the oxidation of 2,3-dimethylphenanthrene, the reduction of 2,3-dimethylbenzene-1,4-dione, and the reaction of 2,3-dimethylphenanthrene with acrolein. The most commonly used method for synthesizing 2,3-Dimethylbenzo[a]pyrene is the reaction of 2,3-dimethylphenanthrene with benzoquinone in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
2,3-Dimethylbenzo[a]pyrene is widely used as a model carcinogen in scientific research. It is used to study the mechanisms of chemical carcinogenesis and to investigate the effects of various compounds on cancer development. 2,3-Dimethylbenzo[a]pyrene is also used to induce tumors in animal models, such as mice and rats, to study the development and progression of cancer.
Propriétés
Numéro CAS |
16757-87-2 |
|---|---|
Nom du produit |
2,3-Dimethylbenzo[a]pyrene |
Formule moléculaire |
C22H16 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
2,3-dimethylbenzo[a]pyrene |
InChI |
InChI=1S/C22H16/c1-13-11-16-8-10-20-19-6-4-3-5-15(19)12-17-7-9-18(14(13)2)21(16)22(17)20/h3-12H,1-2H3 |
Clé InChI |
VMRBTVWTNAWCTJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C3C(=C1C)C=CC4=CC5=CC=CC=C5C(=C43)C=C2 |
SMILES canonique |
CC1=CC2=C3C(=C1C)C=CC4=CC5=CC=CC=C5C(=C43)C=C2 |
Autres numéros CAS |
16757-87-2 |
Synonymes |
2,3-Dimethylbenzo[a]pyrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



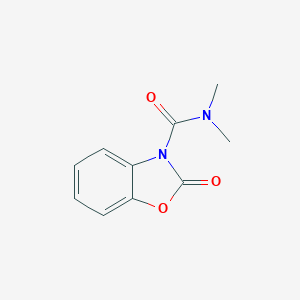
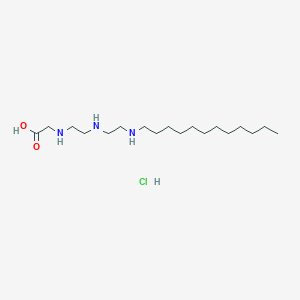
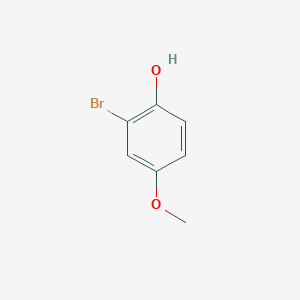
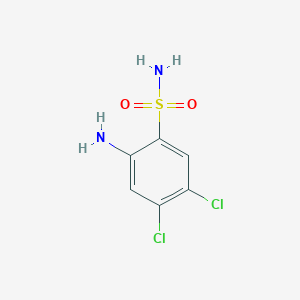
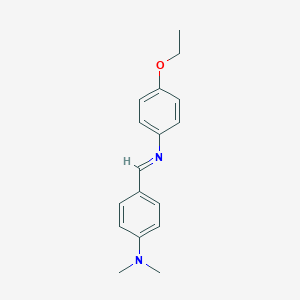
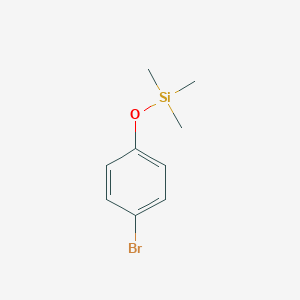
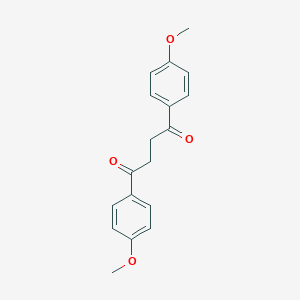
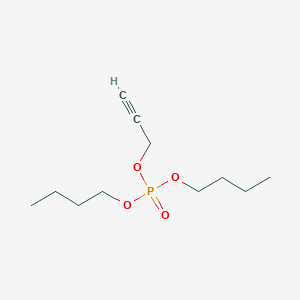
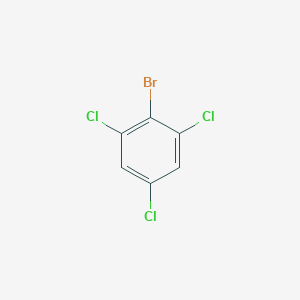




![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)